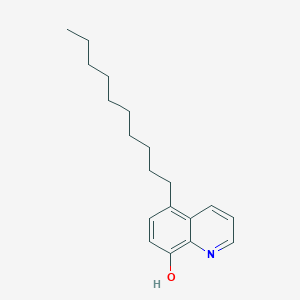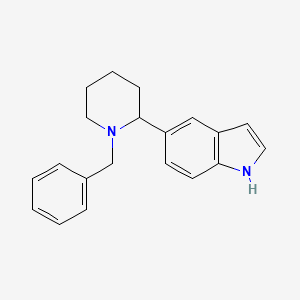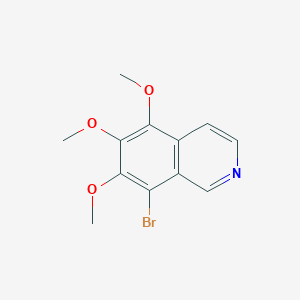
4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a dimethylamino group, a phenyl ring, and a hydroxyisoquinolinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach is the Mannich reaction, where a phenol, formaldehyde, and dimethylamine are reacted under controlled conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroisoquinolinones, and various substituted isoquinolinones, depending on the specific reagents and conditions used.
科学的研究の応用
4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. Additionally, the hydroxyisoquinolinone core can participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: This compound also contains a dimethylamino group and a phenolic hydroxyl group, making it structurally similar.
4-(Dimethylamino)phenyl derivatives: These compounds share the dimethylamino group and phenyl ring but differ in the rest of the structure.
Uniqueness
4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is unique due to its combination of functional groups and the presence of the hydroxyisoquinolinone core. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
CAS番号 |
651029-60-6 |
|---|---|
分子式 |
C18H18N2O2 |
分子量 |
294.3 g/mol |
IUPAC名 |
4-[3-[(dimethylamino)methyl]phenyl]-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C18H18N2O2/c1-20(2)11-12-5-3-6-13(9-12)15-10-19-18(22)14-7-4-8-16(21)17(14)15/h3-10,21H,11H2,1-2H3,(H,19,22) |
InChIキー |
KFPSPGLZIXMMMD-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CC(=CC=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11838227.png)


![9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine](/img/structure/B11838260.png)


![3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol](/img/structure/B11838282.png)
